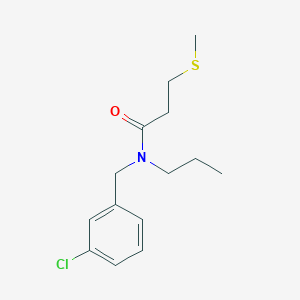
N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide
説明
N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide, commonly known as CPP-ACP, is a compound that has been extensively researched in the field of dentistry. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has been shown to have significant benefits in the prevention and treatment of dental caries.
作用機序
N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP works by binding to tooth enamel and forming a reservoir of calcium and phosphate ions. These ions can then be released when the pH in the mouth drops, helping to remineralize early carious lesions. N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP also inhibits the growth of cariogenic bacteria by reducing their ability to adhere to tooth surfaces. Additionally, N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP enhances the uptake of fluoride by tooth enamel, further promoting remineralization.
Biochemical and Physiological Effects
N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP has been shown to have a number of biochemical and physiological effects. Research has shown that N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP can increase the concentration of calcium and phosphate ions in saliva, as well as enhance the uptake of these ions by tooth enamel. N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP has also been shown to reduce the adhesion of cariogenic bacteria to tooth surfaces, as well as inhibit the formation of biofilms.
実験室実験の利点と制限
One advantage of using N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret results. Additionally, N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP in lab experiments is that its effects can be highly dependent on the pH and mineral content of the surrounding environment. This can make it difficult to accurately model the conditions in the mouth.
将来の方向性
There are a number of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP. One area of interest is the development of new formulations of N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP that can be more easily incorporated into oral care products, such as toothpaste and mouthwash. Another area of interest is the use of N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP in the treatment of dentin hypersensitivity, which is a common dental problem that can cause pain and discomfort. Additionally, there is interest in studying the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP on tooth enamel and oral health.
科学的研究の応用
N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP has been extensively studied in the field of dentistry for its ability to prevent and treat dental caries. Research has shown that N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP can remineralize early carious lesions, inhibit the growth of cariogenic bacteria, and enhance the uptake of fluoride by tooth enamel. N-(1-cycloheptyl-3-piperidinyl)-2-(3-pyridinyl)acetamide-ACP has also been studied for its potential use in tooth whitening, as well as in the treatment of dentin hypersensitivity.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(13-16-7-5-11-20-14-16)21-17-8-6-12-22(15-17)18-9-3-1-2-4-10-18/h5,7,11,14,17-18H,1-4,6,8-10,12-13,15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPRYNVUJSJBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptylpiperidin-3-yl)-2-pyridin-3-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxybenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide](/img/structure/B3815190.png)

![2-{1-(2-methylbenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3815208.png)
![(1S*,6R*)-9-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3815210.png)
![N-methyl-N-(1-methylpyrrolidin-3-yl)-2-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3815211.png)
![N-methyl-2-{methyl[(4-phenyl-1,3-thiazol-2-yl)methyl]amino}propanamide](/img/structure/B3815242.png)
![2-methyl-4-(2-methylphenyl)-1-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3815250.png)

![{[5-(isopropoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3815263.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B3815266.png)
![6-{[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3815270.png)
![ethyl 4-{[(3-isobutylisoxazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3815280.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B3815283.png)
![3-[2-(4-ethylpiperidin-1-yl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3815291.png)